molecular formula C15H15ClN2O4 B2830584 3-(1-(3-Chlorobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034362-19-9

3-(1-(3-Chlorobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2830584
CAS RN: 2034362-19-9
M. Wt: 322.75
InChI Key: ARXQNQUQPCIABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-(3-Chlorobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives is an important task of modern organic chemistry . There are many methods for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound “3-(1-(3-Chlorobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione” would have additional functional groups attached to the piperidine ring, including a chlorobenzoyl group and an oxazolidine-2,4-dione group.


Chemical Reactions Analysis

The chemical reactions of piperidine derivatives can be quite diverse, depending on the functional groups attached to the piperidine ring . These reactions can lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

These applications highlight the versatility and promise of 3-(1-(3-Chlorobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione in diverse scientific contexts. Further research is needed to fully unlock its potential and address any challenges associated with its synthesis, stability, and biological activity . If you’d like more detailed information on any specific area, feel free to ask!

Mechanism of Action

The mechanism of action of a piperidine derivative would depend on its specific structure and the target it is designed to interact with. For example, some piperidine derivatives have been designed as inhibitors for specific kinases .

Future Directions

The future directions for research on piperidine derivatives are likely to involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . The specific directions for “3-(1-(3-Chlorobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione” would depend on its properties and potential applications.

properties

IUPAC Name

3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c16-11-3-1-2-10(8-11)14(20)17-6-4-12(5-7-17)18-13(19)9-22-15(18)21/h1-3,8,12H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXQNQUQPCIABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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